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molecular formula C4H7IN4O B8388954 1,4-dihydro-1-(2-iodoethyl)-4-methyl-5H-tetrazol-5-one

1,4-dihydro-1-(2-iodoethyl)-4-methyl-5H-tetrazol-5-one

Cat. No. B8388954
M. Wt: 254.03 g/mol
InChI Key: WLGREALAOVWKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04167574

Procedure details

A mixture of 49 parts of iodomethane, 10.5 parts of 1-(2-chloroethyl)-1,4-dihydro-5H-tetrazol-5-one, 15 parts of sodium carbonate, 0.2 parts of potassium iodide and 240 parts of 4-methyl-2-pentanone is stirred and refluxed overnight with water-separator. The reaction mixture is cooled, 100 parts of water are added and the layers are separated. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using trichloromethane as eluent. The pure fractions are collected and the eluent is evaporated, yielding 15 parts (85%) of 1,4-dihydro-1-(2-iodoethyl)-4-methyl-5H-tetrazol-5-one as a residue.
[Compound]
Name
49
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chloroethyl)-1,4-dihydro-5H-tetrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]C.Cl[CH2:4][CH2:5][N:6]1[C:10](=O)[NH:9][N:8]=[N:7]1.[C:12](=[O:15])([O-])[O-].[Na+].[Na+].[I-].[K+]>O.CC(C)CC(=O)C>[I:1][CH2:4][CH2:5][N:6]1[C:12](=[O:15])[N:9]([CH3:10])[N:8]=[N:7]1 |f:2.3.4,5.6|

Inputs

Step One
Name
49
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC
Name
1-(2-chloroethyl)-1,4-dihydro-5H-tetrazol-5-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN1N=NNC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic phases are dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by column-chromatography over silica gel
CUSTOM
Type
CUSTOM
Details
The pure fractions are collected
CUSTOM
Type
CUSTOM
Details
the eluent is evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ICCN1N=NN(C1=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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